

NCATS-SM4487: A Potent Inhibitor of Galactokinase for Classic Galactosemia Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM4487 is a potent and selective small molecule inhibitor of human galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. Developed through structure-based drug design, this dihydropyrimidine derivative demonstrates significant potential as a chemical probe for studying classic galactosemia and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **NCATS-SM4487**, including detailed experimental protocols and a visualization of its mechanism of action within the relevant metabolic pathway.

Chemical Structure and Properties

NCATS-SM4487, also referred to as analog 68 in its primary publication, is a dihydropyrimidine-based compound. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(unavailable in public sources)
Molecular Formula	C ₂₅ H ₂₄ ClFN ₈ O ₂
Molecular Weight	522.96 g/mol
Appearance	(not publicly available)
Solubility	(not publicly available)
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of **NCATS-SM4487** (A 2D representation of the chemical structure would be placed here. As I cannot generate images, a placeholder is used.)

Biological Activity and Pharmacokinetics

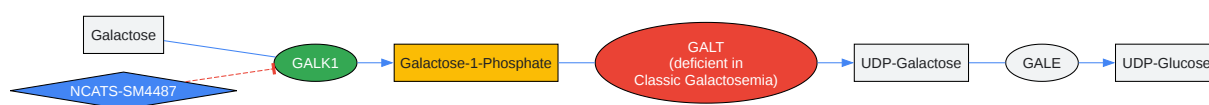
NCATS-SM4487 is a highly potent inhibitor of human GALK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[1][2][3][4] Its inhibitory activity has been demonstrated in both biochemical assays and in cell-based models of classic galactosemia. In patient-derived fibroblasts, **NCATS-SM4487** effectively reduces the accumulation of galactose-1-phosphate (Gal-1P), the pathogenic metabolite in this disease.[5]

Initial pharmacokinetic studies in female CD1 mice have shown that **NCATS-SM4487** possesses properties suitable for in vivo evaluation.[5]

Parameter	Value	Species	Administration
IC ₅₀ (human GALK1)	50 nM	Human	In vitro
Cellular Activity	Reduces Gal-1P accumulation	Human	In vitro
Pharmacokinetics (preliminary)	Suitable for rodent models	Mouse	In vivo

Mechanism of Action: Inhibition of the Leloir Pathway

Classic galactosemia is a rare genetic disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of Gal-1P, which is toxic to cells. **NCATS-SM4487** targets GALK1, the enzyme that catalyzes the first step in the Leloir pathway: the phosphorylation of galactose to Gal-1P. By inhibiting GALK1, **NCATS-SM4487** prevents the formation of Gal-1P, thereby mitigating its toxic effects.



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Inhibition of the Leloir Pathway by **NCATS-SM4487**

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **NCATS-SM4487**, based on the available literature.

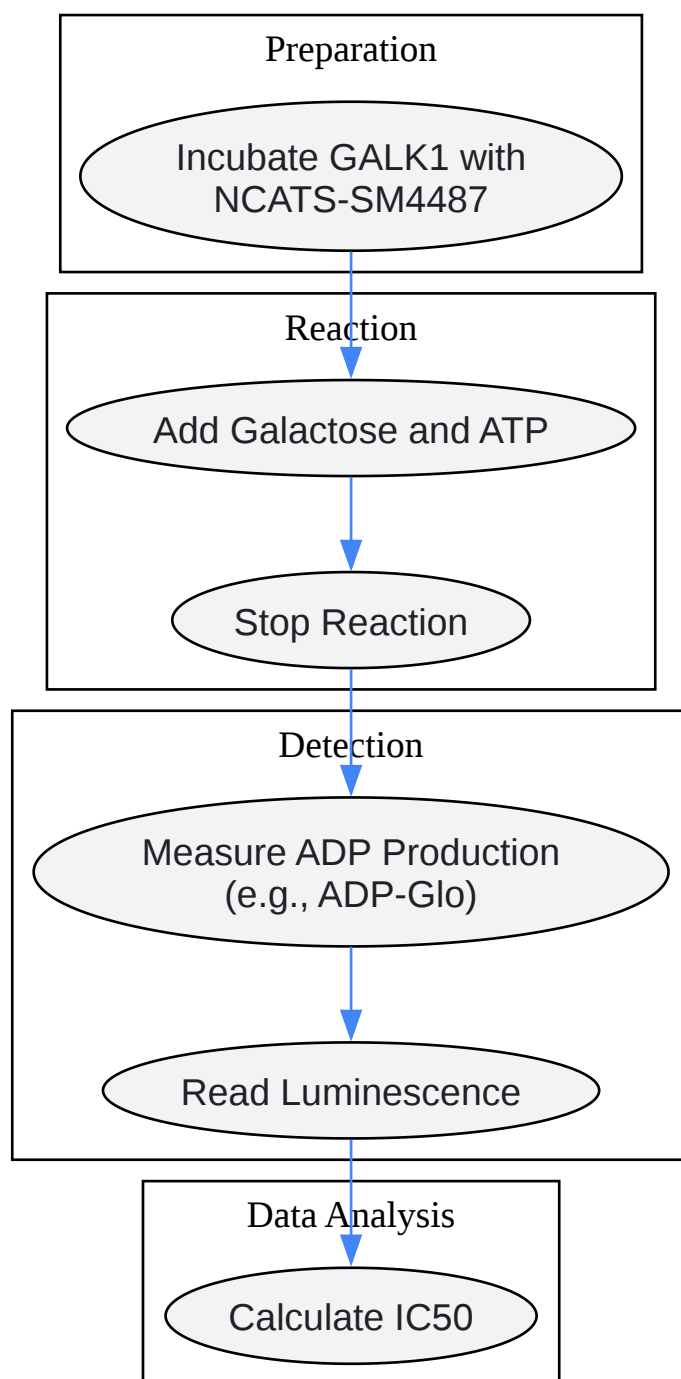
GALK1 Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of **NCATS-SM4487** against human GALK1.

Methodology:

- Recombinant human GALK1 is incubated with varying concentrations of **NCATS-SM4487** in a suitable buffer.
- The enzymatic reaction is initiated by the addition of the substrates, galactose and ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.

- The amount of ADP produced, which is stoichiometric to the amount of Gal-1P formed, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- The luminescence signal, which is proportional to the ADP concentration, is read using a plate reader.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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Workflow for the GALK1 Biochemical Inhibition Assay

Cellular Galactose-1-Phosphate Reduction Assay

Objective: To assess the ability of **NCATS-SM4487** to reduce the accumulation of Gal-1P in a cellular model of classic galactosemia.

Methodology:

- Fibroblasts derived from patients with classic galactosemia are cultured in appropriate media.
- The cells are treated with varying concentrations of **NCATS-SM4487** for a specified duration.
- The cells are then challenged with a high concentration of galactose to induce Gal-1P accumulation.
- After the galactose challenge, the cells are lysed, and the intracellular concentration of Gal-1P is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The reduction in Gal-1P levels in treated cells is compared to that in untreated control cells.

Synthesis

The synthesis of **NCATS-SM4487** involves a multi-step medicinal chemistry campaign starting from a dihydropyrimidine core. The detailed synthetic scheme is described in the supplementary information of the primary publication by Hu et al.[5] The general approach involves the construction of the substituted dihydropyrimidine ring followed by the addition of the side chains through various coupling reactions.

Conclusion

NCATS-SM4487 is a valuable research tool for the study of classic galactosemia. Its high potency and selectivity for GALK1, coupled with its demonstrated activity in patient-derived cells, make it an excellent probe for elucidating the downstream consequences of Gal-1P accumulation. Further investigation into its pharmacokinetic and toxicological profiles will be crucial in determining its potential for translation into a clinical candidate. This technical guide provides a foundational understanding of **NCATS-SM4487** for researchers and drug developers interested in this promising therapeutic avenue.

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- To cite this document: BenchChem. [NCATS-SM4487: A Potent Inhibitor of Galactokinase for Classic Galactosemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422599#ncats-sm4487-chemical-structure-and-properties>]

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